2-(3-aminoazetidin-1-yl)-N-benzylacetamide

Description

Molecular Architecture and Stereochemical Properties

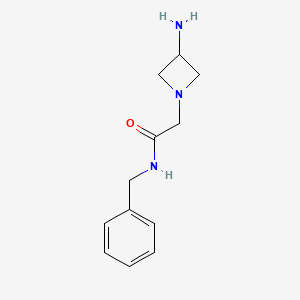

2-(3-Aminoazetidin-1-yl)-N-benzylacetamide exhibits a complex molecular architecture characterized by the integration of multiple functional groups within a relatively compact structure. The compound possesses the molecular formula C12H17N3O with a molecular weight of 219.28 grams per mole, placing it within the favorable range for drug-like properties according to pharmaceutical design principles. The Chemical Abstracts Service registry number 1343161-05-6 uniquely identifies this compound in chemical databases and literature.

The molecular architecture encompasses three distinct structural domains that contribute to its overall properties. The central azetidine ring forms the core heterocyclic component, featuring a four-membered nitrogen-containing cycle that imparts significant conformational constraints to the molecule. This azetidine moiety carries an amino substituent at the 3-position, introducing additional hydrogen bonding capabilities and potential sites for intermolecular interactions. The acetamide linker connects the azetidine ring to the aromatic benzyl group, creating a flexible bridge that allows for conformational mobility while maintaining structural connectivity.

The stereochemical properties of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide are influenced by the inherent geometry of the azetidine ring system. Four-membered heterocycles like azetidine possess significant ring strain, approximately 25.4 kilocalories per mole, which affects their conformational preferences and reactivity patterns. This ring strain lies between that of the less stable aziridines and the more flexible pyrrolidines, conferring unique properties that balance stability with reactivity. The amino group substitution at the 3-position introduces additional stereochemical complexity, as the spatial arrangement of this substituent relative to the ring nitrogen influences the overall molecular geometry.

The canonical simplified molecular-input line-entry system representation C1C(CN1CC(=O)NCC2=CC=CC=C2)N clearly depicts the connectivity pattern, showing the amino group directly attached to the azetidine carbon atom. This structural arrangement creates a compact molecular framework where the amino functionality can participate in both intramolecular and intermolecular hydrogen bonding interactions, potentially influencing the compound's conformational behavior and biological activity.

Crystallographic Analysis and Conformational Studies

While specific crystallographic data for 2-(3-aminoazetidin-1-yl)-N-benzylacetamide is limited in the available literature, conformational studies of related azetidine derivatives provide valuable insights into the expected structural behavior of this compound. The four-membered azetidine ring system exhibits characteristic conformational properties that are well-documented in the crystallographic literature of similar heterocyclic compounds.

Azetidine derivatives typically adopt conformations that minimize ring strain while accommodating substituent interactions. In the case of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide, the presence of the amino group at the 3-position creates potential for intramolecular hydrogen bonding patterns that could stabilize specific conformational states. Research on related azetidine-containing amino acids has demonstrated that these systems can form characteristic hydrogen bonding motifs, including backbone-to-sidechain interactions that influence overall molecular geometry.

The conformational flexibility of the acetamide linker allows for multiple spatial arrangements of the benzyl group relative to the azetidine core. This flexibility is constrained by the planar nature of the amide bond, which restricts rotation around the carbon-nitrogen connection while permitting rotation around the methylene bridge. The benzyl group's aromatic character introduces additional considerations for molecular packing in crystalline states, as aromatic-aromatic interactions and edge-to-face arrangements can influence crystal lattice formation.

Comparative analysis with structurally related compounds suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide likely adopts conformations that maximize hydrogen bonding opportunities while minimizing steric conflicts. The amino group at the 3-position of the azetidine ring can serve as both a hydrogen bond donor and acceptor, creating opportunities for complex hydrogen bonding networks that stabilize specific conformational states. These interactions are particularly important in determining the compound's behavior in different chemical environments and its potential for forming ordered crystal structures.

Comparative Structural Analysis with Related Azetidine Derivatives

The structural properties of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide can be better understood through comparison with related azetidine derivatives that have been extensively characterized in the literature. 3-Aminoazetidine-3-carboxylic acid represents a fundamental structural analog, sharing the four-membered heterocyclic core with amino substitution but differing in the nature of the substituent at the 3-position. This compound provides a useful reference point for understanding how functional group modifications influence overall molecular properties.

Table 1: Comparative Structural Properties of Azetidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Strain (kcal/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(3-Aminoazetidin-1-yl)-N-benzylacetamide | C12H17N3O | 219.28 | ~25.4 | Amino substitution, benzyl group |

| 3-Aminoazetidine-3-carboxylic acid | C4H8N2O2 | 116.12 | ~25.4 | Carboxylic acid functionality |

| 1-Boc-3-aminoazetidine | C8H16N2O2 | 172.23 | ~25.4 | Protected amino group |

The ring strain inherent in all azetidine derivatives significantly influences their conformational behavior and reactivity patterns. This strain energy is distributed throughout the four-membered ring system and affects the bond angles and distances within the heterocycle. In 2-(3-aminoazetidin-1-yl)-N-benzylacetamide, this strain is modulated by the electronic effects of the amino substituent and the steric requirements of the attached benzylacetamide group.

Conformational studies of azetidine-containing amino acids have revealed that these systems can adopt extended conformations stabilized by cooperative hydrogen bonding interactions. The ability of 3-amino-1-methylazetidine-3-carboxylic acid derivatives to form stable extended structures through backbone-to-sidechain hydrogen bonding suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may exhibit similar conformational preferences. The amino group at the 3-position can participate in hydrogen bonding networks that stabilize specific molecular conformations, particularly in environments where such interactions are favorable.

The structural rigidity imparted by the azetidine ring system has been demonstrated in studies of 2,4-cis-substituted azetidine derivatives, which maintain their concave geometry even under challenging conditions. This inherent rigidity, combined with the flexibility of the acetamide linker in 2-(3-aminoazetidin-1-yl)-N-benzylacetamide, creates a unique structural profile that balances conformational constraint with functional group accessibility. The benzyl group's aromatic character adds an additional dimension to the structural analysis, as aromatic-aromatic interactions can influence molecular aggregation behavior and crystal packing arrangements.

The comparative analysis reveals that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide occupies a unique position within the family of azetidine derivatives, combining the fundamental properties of the four-membered heterocycle with the extended functionality provided by the benzylacetamide substituent. This structural combination creates opportunities for diverse intermolecular interactions while maintaining the characteristic properties associated with azetidine-containing compounds.

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-7-15(8-11)9-12(16)14-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTWIMLOQOHZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-azetidinones containing anthraquinone moiety, have shown cytotoxicity against various human cancer cell lines.

Mode of Action

Related compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists. This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Related compounds have been shown to interact with the histamine h3 receptor, which regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This interaction could potentially affect various physiological processes such as sleep-wake regulation, cognition, and food intake.

Pharmacokinetics

A related compound, vuf16839 (14d), has been reported to have nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability. This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar properties, which could impact its bioavailability.

Result of Action

Related compounds have demonstrated cytotoxicity against various human cancer cell lines, suggesting that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may have similar effects.

Biochemical Analysis

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist. This interaction is crucial in modulating neurotransmitter release in the central nervous system. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide exhibits binding affinity towards cytochrome P450 enzymes, which are essential for drug metabolism. The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

2-(3-aminoazetidin-1-yl)-N-benzylacetamide exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide has been shown to affect the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to altered neurotransmitter release. This compound also impacts gene expression by binding to specific transcription factors, thereby regulating the transcription of genes involved in cell growth and differentiation. Furthermore, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to histamine H3 receptors, leading to partial agonist activity. This binding interaction involves hydrogen bonds and hydrophobic interactions, stabilizing the compound within the receptor’s binding pocket. Additionally, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide inhibits the activity of certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes. The compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide remains stable under standard laboratory conditions for extended periods. It undergoes gradual degradation when exposed to light and high temperatures. Long-term effects observed in in vitro and in vivo studies include sustained modulation of neurotransmitter release and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as modulating neurotransmitter release and improving cognitive function. At high doses, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(3-aminoazetidin-1-yl)-N-benzylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. The metabolic flux of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide is influenced by the availability of cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione. These interactions affect the levels of metabolites and the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, such as organic cation transporters. Once inside the cells, 2-(3-aminoazetidin-1-yl)-N-benzylacetamide binds to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins.

Subcellular Localization

The subcellular localization of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct 2-(3-aminoazetidin-1-yl)-N-benzylacetamide to specific compartments or organelles. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity.

Biological Activity

2-(3-aminoazetidin-1-yl)-N-benzylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for 2-(3-aminoazetidin-1-yl)-N-benzylacetamide can be represented as follows:

The structure features an azetidine ring, which is significant in influencing the compound's biological properties.

1. Antiparasitic Activity

Research indicates that N-benzylacetamide, a derivative of the compound , has shown potential trypanocidal activity. A study hypothesized that the presence of N-benzylacetamide could be linked to the hepatic metabolism of benznidazole (BNZ), a drug used to treat Chagas disease. The metabolite's role in both toxicity and efficacy was highlighted, suggesting that further studies are needed to understand its impact on treatment outcomes and adverse drug reactions (ADRs) .

3. Inhibition of Enzymatic Activity

There is emerging evidence that compounds related to N-benzylacetamides may act as inhibitors for various enzymes, including those involved in cancer pathways. For instance, certain derivatives have been shown to inhibit the activity of Src kinases and tubulin, both critical targets in cancer therapy . The exploration of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide as a dual-target inhibitor could provide insights into its therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide. The following table summarizes key findings related to structural modifications and their effects on activity:

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl groups | Increased solubility and bioavailability |

| Variation in benzyl substituents | Altered binding affinity to target enzymes |

| Changes in azetidine ring size | Impact on receptor binding and selectivity |

Case Studies

Several studies have explored related compounds with promising results:

- Case Study 1: A study on N-benzylacetamides demonstrated their efficacy as potential antipsychotic agents due to their ability to interact with dopamine receptors .

- Case Study 2: Another investigation focused on compounds with similar structures revealed their capacity to inhibit SARS-CoV proteases, showcasing antiviral properties .

These findings suggest that further research into 2-(3-aminoazetidin-1-yl)-N-benzylacetamide could uncover novel therapeutic applications across various medical fields.

Scientific Research Applications

The compound 2-(3-aminoazetidin-1-yl)-N-benzylacetamide is a significant subject of study in medicinal chemistry, particularly due to its potential applications in pharmacology and related fields. This article provides an overview of its scientific research applications, including detailed case studies and comparative analyses with similar compounds.

Antitumor Activity

Recent studies have highlighted the anticancer properties of 2-(3-aminoazetidin-1-yl)-N-benzylacetamide. Its structural analogs have demonstrated significant activity against various cancer cell lines, indicating that this compound may also exhibit similar effects.

Neuroprotective Effects

Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic viability.

Antimicrobial Properties

Preliminary studies suggest that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide exhibits antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics.

Anticancer Efficacy

A study involving xenograft models demonstrated that the compound significantly reduced tumor size without notable toxicity. In vitro assays revealed IC50 values indicating effective inhibition of cell proliferation in leukemia models.

Neuroprotection

In a model of oxidative stress-induced neurotoxicity, the compound showed a marked reduction in neuronal cell death, suggesting its potential application in neuroprotective therapies.

Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound possesses bactericidal properties, supporting further exploration as a novel antibiotic agent.

Insights from Comparative Studies

The comparative analysis reveals that while 2-(3-aminoazetidin-1-yl)-N-benzylacetamide shows promising anticancer activity, its analogs may exhibit varied efficacy across different biological targets. This highlights the importance of structural modifications in enhancing therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-aminoazetidin-1-yl)-N-benzylacetamide with analogous N-benzylacetamide derivatives, focusing on structural variations, synthesis, and functional properties.

Structural Variations and Implications

Azetidine vs. The latter’s nitro group may confer redox activity or toxicity, whereas the amino group in azetidine could facilitate hydrogen bonding . KC-180-2 () incorporates a pyridine-phenyl-azetidine scaffold, expanding π-π stacking and hydrophobic interactions, which may explain its anti-tumor activity .

Synthetic Accessibility

- N-Benzylacetamide derivatives are typically synthesized via acylation (e.g., acetic anhydride with benzylamine) or transamidation (e.g., Pd-catalyzed methods in ) .

- The target compound’s azetidine moiety likely requires specialized intermediates, similar to KC-180-2’s synthesis involving azetidine-containing precursors .

Detoxification Products: highlights that amine-containing metabolites (e.g., 2-(2-amino-1H-imidazol-1-yl)-N-benzylacetamide) may exhibit reduced toxicity, suggesting the 3-aminoazetidine group could similarly mitigate adverse effects .

Preparation Methods

Established Methods for N-Benzylacetamide Synthesis

Acetamide formation via acylation: Benzylamine reacts with acetic anhydride or acetyl chloride under controlled conditions to yield N-benzylacetamide. This method is classical and straightforward, providing high yields with proper control of reaction parameters.

Literature references: The Journal of Organic Chemistry (1996), Chemical and Pharmaceutical Bulletin (1967), and Tetrahedron Letters (1980) describe variations of this approach with different catalysts and solvents to optimize yield and purity.

Synthesis of 3-Aminoazetidine Moiety

The 3-aminoazetidine fragment is a four-membered nitrogen-containing heterocycle with an amino substituent at the 3-position. Preparation of this moiety involves:

- Ring closure strategies starting from appropriate amino alcohols or haloamines.

- Selective amination or reductive amination steps to introduce the amino group.

While specific literature on 3-aminoazetidine synthesis is less abundant, general azetidine synthesis involves cyclization of haloamines or intramolecular nucleophilic substitution reactions under mild conditions.

Coupling to Form 2-(3-aminoazetidin-1-yl)-N-benzylacetamide

The key step is linking the azetidine nitrogen to the acetamide backbone bearing the N-benzyl substituent.

Reported Synthetic Route Highlights

Intermediate Preparation: According to a patent on the synthesis of N-benzyl acetamidine hydrochloride (a closely related intermediate), benzyl hydroxylamine hydrochloride is reacted with acetonitrile in toluene under nitrogen protection, followed by hydrogenation over Raney nickel to yield high-purity intermediates.

Hydrogenation and Crystallization: The process involves hydrogenation at 50-80 °C and 0.6-1.0 MPa hydrogen pressure, followed by acidification and crystallization to isolate the product with purity above 95% and yields up to 83%.

Reaction Conditions: Mild temperatures (0-80 °C), controlled pH (2-3 during crystallization), and nitrogen protection are crucial for optimizing yield and purity.

Adaptation for Target Compound

While the patent focuses on N-benzyl acetamidine hydrochloride, similar conditions apply for the acetamide derivative with the 3-aminoazetidine substituent. The azetidine nitrogen can be introduced via nucleophilic substitution on a suitable haloacetamide intermediate or via reductive amination strategies.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Benzyl hydroxylamine formation | Benzyl hydroxylamine hydrochloride, toluene, NaOH | 0-15 | Atmospheric | 2-4 | - | - | Nitrogen atmosphere, pH 9-10 |

| Intermediate formation | Acetonitrile added to above solution | 50-80 | Atmospheric | 3-8 | - | - | Molar ratio benzyl hydroxylamine:acetonitrile = 1:2 |

| Hydrogenation | Raney nickel, ethyl acetate, H2 gas | 50-80 | 0.6-1.0 | 3-8 | 83 | 95-99 | Multiple nitrogen purges improve yield |

| Crystallization | HCl in methanol, cooling to 0-5 | 0-5 | Atmospheric | - | - | - | pH adjusted to 2-3 |

Data adapted from patent CN110878032A

Research Findings and Optimization Notes

Reaction Temperature and Time: Optimal yields are achieved when the acetonitrile reaction step is maintained at 65-70 °C for about 5 hours.

Nitrogen Purging: Replacing nitrogen three times before hydrogenation maximizes yield and minimizes side reactions.

Drying Agent: Sodium sulfate is effective and economical for drying the organic phase after aqueous workup.

Environmental Considerations: The described synthetic route avoids corrosive gases and harsh conditions, aligning with green chemistry principles.

Scalability: The mild conditions and straightforward purification steps suggest good potential for industrial-scale synthesis.

Q & A

Q. How can conflicting results in conformational studies (e.g., CHARMM vs. DFT predictions) be resolved?

- Methodological Answer : Cross-validate with experimental data (e.g., X-ray crystallography or NOE NMR). For example, and show discrepancies in torsional angles; refine force field parameters using quantum mechanics/molecular mechanics (QM/MM) hybrid models .

Q. What analytical approaches confirm the absence of synthetic byproducts in 2-(3-aminoazetidin-1-yl)-N-benzylacetamide?

- Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to detect trace impurities. recommends high-resolution mass spectrometry (HRMS) for isotopic pattern analysis. Pair with HPLC-DAD-ELSD to separate and quantify minor components .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.